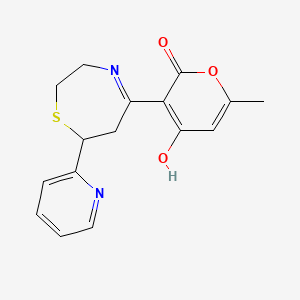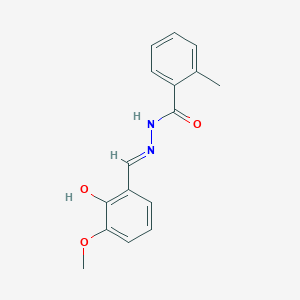![molecular formula C15H23ClN4OS B6025884 6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B6025884.png)
6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, substituted with ethyl, methyl, and morpholin-4-ylethyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Thienopyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of ethyl and methyl groups through alkylation reactions.
Attachment of the Morpholin-4-ylethyl Group: This is achieved through nucleophilic substitution reactions, where the morpholine derivative is introduced.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. This interaction can inhibit or activate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine
- 6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)thieno[3,2-d]pyrimidin-4-amine
- 6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-5-amine
Uniqueness
The uniqueness of 6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine lies in its specific substitution pattern and the presence of the morpholin-4-ylethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS.ClH/c1-3-12-10-13-14(17-11(2)18-15(13)21-12)16-4-5-19-6-8-20-9-7-19;/h10H,3-9H2,1-2H3,(H,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRYDAHJYXHUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)NCCN3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one](/img/structure/B6025802.png)
![methyl 4-({3-[3-(4-morpholinyl)-3-oxopropyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B6025804.png)
![(4-{[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone](/img/structure/B6025830.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide](/img/structure/B6025834.png)

![{2-[(3-chloro-4,5-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6025857.png)
![2-(3-chlorophenoxy)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]propanamide](/img/structure/B6025865.png)
![3-{[3-(4-chlorobenzoyl)-1-piperidinyl]carbonyl}-2H-chromen-2-one](/img/structure/B6025870.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6025877.png)
![1-[(1,3-Dimethyl-2-oxobenzimidazol-5-yl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6025881.png)
![5-[(3-hydroxy-1-piperidinyl)methyl]-N-[2-(2-methylphenyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6025891.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B6025896.png)

![2-[(7-ethyl-2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-thiazol-4-one](/img/structure/B6025902.png)
